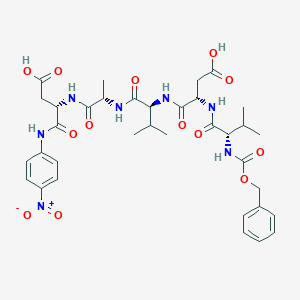
Z-VDVAD-pNA (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-VDVAD-pNA (trifluoroacetate salt): is a colorimetric substrate for caspase-2. Caspase-2 binds to and cleaves the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nanometers as a measure of caspase-2 activity . This compound can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-pNA involves the coupling of the peptide sequence Val-Asp-Val-Ala-Asp with p-nitroanilide. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: : Industrial production of Z-VDVAD-pNA follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS, followed by large-scale purification using preparative HPLC. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid .
Analyse Des Réactions Chimiques
Types of Reactions: : Z-VDVAD-pNA primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-2, and to a lesser extent, by caspase-3 and caspase-7 .
Common Reagents and Conditions: : The enzymatic cleavage of Z-VDVAD-pNA is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline), and detection reagents for colorimetric analysis .
Major Products: : The major product formed from the enzymatic cleavage of Z-VDVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nanometers .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Z-VDVAD-pNA is used as a substrate to study the activity of caspase-2 and related enzymes. It helps in understanding the enzyme kinetics and specificity of caspase-2 .
Biology: : In biological research, Z-VDVAD-pNA is used to investigate the role of caspase-2 in apoptosis and other cellular processes. It is also used in assays to measure caspase-2 activity in cell lysates and tissue extracts .
Medicine: : In medical research, Z-VDVAD-pNA is utilized to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .
Industry: : In the pharmaceutical industry, Z-VDVAD-pNA is used in high-throughput screening assays to identify potential inhibitors or activators of caspase-2. It is also employed in quality control processes to ensure the activity of caspase-2 in enzyme preparations .
Mécanisme D'action
Z-VDVAD-pNA exerts its effects by serving as a substrate for caspase-2. Caspase-2 recognizes and binds to the Val-Asp-Val-Ala-Asp peptide sequence, cleaving it to release p-nitroanilide. The release of p-nitroanilide can be quantified by its absorbance at 405 nanometers, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and regulation of caspase-2 in various biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-IETD-AFC: A fluorogenic substrate for caspase-8, which releases 7-amino-4-trifluoromethylcoumarin upon cleavage.
Ac-VDVAD-pNA: Another colorimetric substrate for caspase-2, similar to Z-VDVAD-pNA but with an acetyl group instead of a benzyloxycarbonyl group.
Uniqueness: : Z-VDVAD-pNA is unique in its high specificity for caspase-2 compared to other caspases. Its colorimetric detection method provides a straightforward and reliable means of measuring caspase-2 activity, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C35H45N7O13 |
|---|---|
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |
Clé InChI |
ZXSSQHFLGLMCEQ-CBWBGJISSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



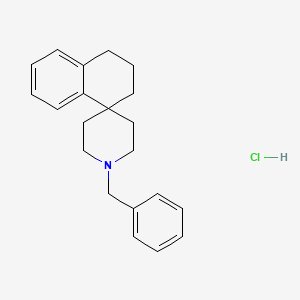
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

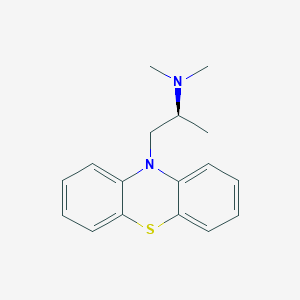
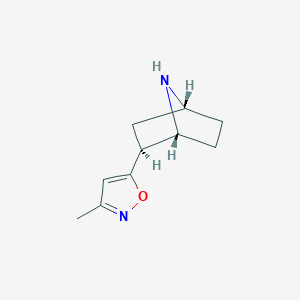
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
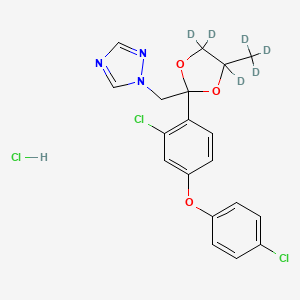
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
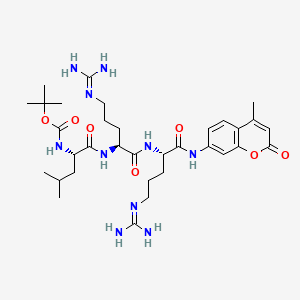
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
